N'-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-(2-furyl)-2-methyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the furan ring.
Major Products
Oxidation: Furan derivatives such as furfural or furoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The furan and pyrazole rings are known to interact with nucleic acids and proteins, potentially leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-Furyl)-2-propenylidene)trifluoromethylanilines: These compounds share the furan and propenylidene moieties but differ in the presence of a trifluoromethyl group and aniline structure.
3-(2-Furyl)acrylic acids: These compounds contain the furan ring and an acrylic acid moiety, making them structurally similar but functionally different.
Uniqueness
N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the combination of the furan, pyrazole, and hydrazide functionalities in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-9(6-11-4-3-5-19-11)8-14-17-13(18)12-7-10(2)15-16-12/h3-8H,1-2H3,(H,15,16)(H,17,18)/b9-6+,14-8+ |
InChI Key |
YQKCCEZGSMDPKK-LOEGBLIASA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CO2)/C |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CO2)C |
Origin of Product |
United States |
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